1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Neuroscience GABA transporter pharmacology In vitro uptake assays

This research-grade 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (CAS 498-98-6; also known as baikiain) serves as a foundational GABA-mimetic scaffold for neuroscience and medicinal chemistry programs. Its structural core enables broad-spectrum GAT inhibition (IC50 values: 39 µM rGAT-1, 58 µM rGAT-2, 119 µM hGAT-3) without GABAA receptor cross-reactivity—a critical selectivity advantage over isoguvacine. Unlike lipophilic clinical candidates (tiagabine, NNC-711), the unmodified scaffold is hydrophilic, making it ideal for in vitro electrophysiology and as a starting point for N-alkylation derivatization into orally bioavailable analogues. Procure with confidence for transporter mechanism studies, SAR programs, and neuronal co-culture assays.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 498-98-6
Cat. No. B1200670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid
CAS498-98-6
Synonyms4,5-dehydropipecolic acid
4,5-dehydropipecolic acid, (+-)-isomer
4,5-dehydropipecolic acid, (S)-isome
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C=CCNC1C(=O)O
InChIInChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,5,7H,3-4H2,(H,8,9)
InChIKeyYCQPUTODZKESPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (Guvacine): GABA Transporter Inhibition and Structural Differentiation from In-Class Analogs


1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid, commonly known as guvacine, is a cyclic amino acid and natural alkaloid found in the nut of Areca catechu (betel nut) [1]. It functions as a specific competitive inhibitor of high-affinity γ-aminobutyric acid (GABA) uptake, binding directly to the GABA transporter (GAT) carrier site without appreciable affinity for GABA postsynaptic receptors [2]. As a hydrophilic GABA mimetic, guvacine serves as the foundational scaffold for multiple lipophilic derivatives with enhanced blood-brain barrier penetration and therapeutic potential [3].

Why In-Class GABA Uptake Inhibitors Cannot Be Interchanged for 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (Guvacine) in Experimental Systems


Generic substitution among GABA uptake inhibitors is precluded by substantial divergence in transporter subtype selectivity profiles, blood-brain barrier permeability, and receptor cross-reactivity. Guvacine exhibits a distinct IC50 hierarchy across cloned GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) that differs markedly from both nipecotic acid and lipophilic clinical candidates such as tiagabine and NNC-711 [1]. Furthermore, the unmodified guvacine scaffold lacks the lipophilic N-substituents required for oral bioavailability and CNS penetration—a limitation that necessitates prodrug esterification or derivative synthesis for in vivo applications, whereas tiagabine and NNC-711 are inherently brain-penetrant [2]. Unlike the structurally related GABAA agonist isoguvacine, guvacine demonstrates no detectable affinity for GABAA receptor sites, a critical distinction that prevents unintended postsynaptic modulation [3]. These quantitative and qualitative divergences render simple replacement invalid without experimental validation.

Quantitative Differentiation Evidence for 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (Guvacine) Versus Key Comparators


Guvacine Matches Nipecotic Acid Potency for Neuronal GABA Uptake but Diverges at Cloned GAT-2 and GAT-3 Subtypes

In rat brain slice preparations, guvacine and nipecotic acid exhibit equivalent potency as competitive inhibitors of high-affinity GABA uptake, with reported Ki values of 14 ± 4 µM for guvacine and 113 µM for nipecotic acid in the same assay system [1]. However, when evaluated against cloned rat GABA transporter subtypes, guvacine displays IC50 values of 39 µM (GAT-1), 58 µM (GAT-2), and 378 µM (GAT-3), whereas nipecotic acid demonstrates a different subtype profile with reported IC50 values of approximately 106 µM for GAT-3 [2]. This divergence in GAT-2 and GAT-3 potency indicates that the two scaffolds interact differently with non-GAT-1 transporter isoforms.

Neuroscience GABA transporter pharmacology In vitro uptake assays

Guvacine Exhibits 557-Fold Lower Potency than Tiagabine at Human GAT-1 but Retains Broader Subtype Coverage

Against the cloned human GAT-1 transporter—the primary target for antiepileptic therapy—the lipophilic derivative tiagabine exhibits an IC50 of 0.07 µM, whereas unmodified guvacine shows an IC50 of 39 µM at rat GAT-1 and 14 µM at human GAT-1 [1][2]. This represents a 557-fold potency advantage for tiagabine at the human ortholog. Crucially, tiagabine demonstrates extreme selectivity for GAT-1 with negligible activity at GAT-2, GAT-3, and BGT-1, while guvacine retains measurable inhibition across multiple subtypes, including GAT-2 (IC50 = 58 µM) and GAT-3 (IC50 = 119–378 µM) [2][3]. Thus, guvacine offers broader subtype coverage for pan-GAT inhibition studies, whereas tiagabine is the preferred tool for GAT-1-selective pharmacological interrogation.

Drug discovery GAT-1 selectivity Antiepileptic agents

Guvacine is 15.7-Fold More Potent than Arecaidine as a Competitive Inhibitor of GABA Uptake in Rat Brain Slices

Among the structurally related betel nut alkaloids, guvacine demonstrates markedly superior potency as a GABA uptake inhibitor relative to its N-methyl congener arecaidine. In rat brain slice experiments with 15-minute pre-incubation, guvacine achieved 50% inhibition at 8 µM, while arecaidine required 122 µM—a 15.7-fold difference in potency [1]. Kinetic analysis of competitive inhibition yielded a slope inhibition constant (Ki) of 14 ± 4 µM for guvacine versus 141 ± 38 µM for arecaidine [1]. Both compounds act as substrate-competitive inhibitors that are transported intracellularly during pre-incubation, but the quantitative disparity in affinity for the GABA carrier establishes guvacine as the more potent tool compound for in vitro GABA uptake studies.

Betel nut alkaloids Competitive inhibition kinetics GABA uptake

Guvacine Scaffold Enables Potent Orally-Active Derivatives with In Vitro IC50 Values Below 1 µM Through N-Alkylation

The introduction of lipophilic N-substituents onto the guvacine scaffold transforms the parent compound—which lacks oral bioavailability and CNS penetration—into potent, orally-active anticonvulsant agents with in vitro IC50 values below 1 µM for GABA uptake inhibition [1]. Specific benzhydrol ether-containing guvacine derivatives (compounds 37, 43, and 44 in Table IV/V of the original study) achieved IC50 < 1 µM, representing a >39-fold potency enhancement over the parent guvacine scaffold [1]. The diheteroarylvinyloxy analogue of tiagabine—derived from the guvacine/nipecotic acid pharmacophore—exhibits a 5-fold greater potency than tiagabine itself [2]. This derivative potential positions guvacine as a privileged starting scaffold for GAT-1 inhibitor optimization programs, whereas nipecotic acid-derived analogs (e.g., tiagabine) have already yielded clinically approved agents.

Medicinal chemistry Structure-activity relationship Prodrug design

Guvacine Displays Zero Detectable GABAA Receptor Affinity, Eliminating Confounding Postsynaptic Modulation

Unlike the structurally related isomer isoguvacine, which acts as a specific GABAA receptor agonist, guvacine shows no detectable affinity for GABAA receptor binding sites in radioligand displacement assays [1][2]. This complete absence of postsynaptic activity ensures that experimental observations of guvacine's effects can be attributed solely to GABA transporter inhibition and elevated extracellular GABA levels, without confounding contributions from direct receptor agonism. In contrast, isoguvacine activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit-containing GABAA receptors in FLIPR assays, producing direct chloride conductance changes . This binary functional divergence between guvacine (pure uptake inhibition) and isoguvacine (direct agonism) underscores the critical importance of precise compound identity.

Receptor selectivity GABA pharmacology Electrophysiology

Optimal Research and Industrial Application Scenarios for 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid (Guvacine) Based on Quantitative Differentiation Evidence


In Vitro Pan-GAT Inhibition Studies Requiring Moderate Subtype Coverage

Guvacine is optimally deployed in experiments requiring concurrent inhibition of GAT-1, GAT-2, and GAT-3 subtypes without extreme selectivity. At concentrations of 100–500 µM, guvacine achieves substantial blockade across multiple transporters (IC50 values: 39 µM rGAT-1, 58 µM rGAT-2, 119 µM hGAT-3), enabling assessment of cumulative GABA uptake contributions in complex neuronal-glial co-cultures [1]. This contrasts with tiagabine, which is inactive at GAT-2 and GAT-3, and nipecotic acid, which displays distinct subtype selectivity. The compound's lack of GABAA receptor activity ensures that observed effects stem exclusively from elevated extracellular GABA acting on endogenous receptors [2].

Medicinal Chemistry Scaffold for Lipophilic GAT-1 Inhibitor Optimization

The guvacine core structure serves as an established pharmacophore for generating potent, orally-bioavailable GABA uptake inhibitors through N-alkylation with lipophilic moieties. Structure-activity relationship studies demonstrate that benzhydrol ether-containing guvacine derivatives achieve IC50 values below 1 µM—a >39-fold improvement over the parent scaffold—with several compounds progressing to advanced preclinical evaluation [3]. This derivative pathway offers medicinal chemists an alternative SAR trajectory distinct from nipecotic acid-based optimization, which has already produced the clinically approved agent tiagabine.

Competitive GABA Uptake Inhibition in Acute Brain Slice Electrophysiology

In rat cortical and cerebellar slice preparations, guvacine acts as a substrate-competitive GABA uptake inhibitor with a Ki of 14 ± 4 µM when pre-incubated for 15 minutes prior to GABA application [4]. This property enables precise manipulation of extracellular GABA tone during patch-clamp recordings of inhibitory postsynaptic currents (IPSCs). The compound's 15.7-fold potency advantage over arecaidine (IC50 8 µM vs 122 µM) makes it the preferred betel nut-derived alkaloid for achieving robust uptake blockade at lower concentrations, reducing non-specific effects and preserving slice viability during extended recordings [4].

Transporter Substrate Interaction Studies Without GABAA Receptor Confounds

Guvacine's complete absence of GABAA receptor affinity—verified through radioligand binding assays showing zero displacement of [3H]GABA or [3H]muscimol from synaptic membranes—renders it an ideal tool for isolating presynaptic transporter mechanisms [2]. In experiments investigating sodium-dependent GABA uptake kinetics, reverse transport, or transporter stoichiometry, guvacine can be applied at high concentrations (up to 1 mM) without inadvertently activating postsynaptic chloride conductances that would otherwise confound interpretation. This selectivity profile distinguishes guvacine from the isomeric compound isoguvacine, which is a direct GABAA agonist .

Quote Request

Request a Quote for 1,2,3,6-Tetrahydro-2-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.